N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

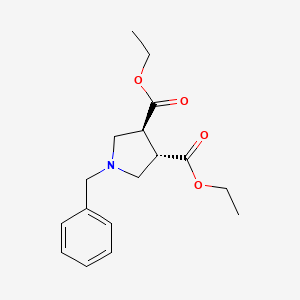

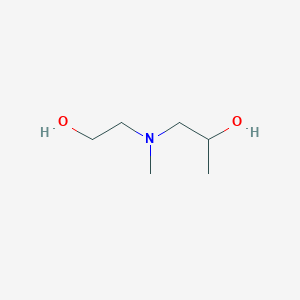

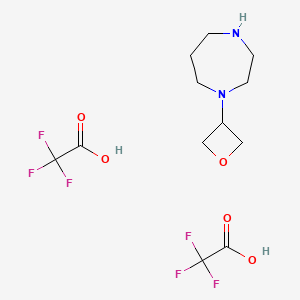

N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine is a compound that can be synthesized through various chemical reactions involving amines and alcohols. The compound features both hydroxyethyl and hydroxypropyl groups attached to a central nitrogen atom, which is also bonded to a methyl group. This structure suggests that the compound could exhibit interesting chemical and physical properties due to the presence of multiple functional groups that can participate in hydrogen bonding and other intermolecular interactions.

Synthesis Analysis

The synthesis of related amines has been demonstrated in several studies. For instance, the synthesis of N-methylamines has been achieved using methanol and a silver-loaded titanium dioxide photocatalyst under UV-vis light irradiation, which could potentially be adapted for the synthesis of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine . Additionally, the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, which shares some structural similarities with the compound of interest, was performed through alkylation of diethyl triamine with epoxyethane . These methods could provide a foundation for the synthesis of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine would likely be characterized by the presence of hydrogen bond donors and acceptors due to the hydroxyl and amine groups. This could lead to a complex hydrogen bonding network, similar to the one-dimensional chain structure observed in the crystal structure of a Cu(II) complex with a related ligand . The presence of these functional groups could also influence the compound's reactivity and interaction with metal ions, as seen in the synthesis of various metal complexes .

Chemical Reactions Analysis

The reactivity of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine would be influenced by its functional groups. For example, the amine group could participate in reactions with N-substituted phthalimides, as demonstrated with simple amines . The hydroxyl groups could be involved in reactions with electrophiles or could be deprotonated under basic conditions, potentially leading to the formation of new bonds or acting as ligands in metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine would be determined by its molecular structure. The compound is expected to have a relatively high boiling point and solubility in polar solvents due to the presence of hydroxyl and amine groups, which can engage in hydrogen bonding with solvent molecules. The compound's reactivity towards various reagents would be influenced by the nucleophilicity of the amine group and the acidity of the hydroxyl hydrogens. Additionally, the compound could exhibit interesting optical properties if synthesized in an optically active form, as seen with other chiral amines .

科学的研究の応用

Electrochemiluminescence Activity

N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine has been studied for its role in electrochemiluminescence (ECL) activities. Research on various amines, including this compound, shows significant contrasts in ECL signals between monoamines and diamines. This finding highlights the importance of the chemical structure in determining ECL activities, which has implications for analytical chemistry applications (Han et al., 2010).

Coordination Chemistry

Studies have explored the coordination chemistry of similar polyamine compounds with metals. For instance, a dinuclear platinum(II) complex involving a polypyridyl compound was investigated, which may have implications for understanding the coordination modes and potential applications in materials science and catalysis (Lo et al., 2015).

Metabolic Pathways of Nitrosamines

Research on beta-hydroxynitrosamines, structurally related to N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine, has provided insights into their metabolic activation pathways. These studies have implications for understanding the biochemical mechanisms of certain carcinogens and could inform drug development and toxicology (Michejda et al., 1987).

Electrochemical Fluorination

The compound has been subjected to electrochemical fluorination studies, which are crucial in synthetic chemistry. This research provides insights into the reaction pathways and potential applications in developing new synthetic methods for complex amines (Takashi et al., 1999).

Vibrational Spectroscopy Analysis

N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine and its derivatives have been the subject of vibrational spectroscopy studies. These studies help in understanding the molecular structure and properties of such compounds, which is fundamental in materials science and molecular physics (Dunkers & Ishida, 1995).

作用機序

Mode of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that the compound might interact with its targets through similar reactions.

Biochemical Pathways

It’s known that the compound can hydrolyze the second messenger camp, which is a key regulator of many important physiological processes .

Result of Action

It’s known that the compound can hydrolyze the second messenger camp, which is a key regulator of many important physiological processes . This suggests that the compound might have significant effects on cellular signaling pathways.

特性

IUPAC Name |

1-[2-hydroxyethyl(methyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(9)5-7(2)3-4-8/h6,8-9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJALRGNJLMCAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)CCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902868 |

Source

|

| Record name | NoName_3442 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-N-(2-hydroxypropyl)methylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3019459.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)

![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)

![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B3019465.png)

![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3019467.png)